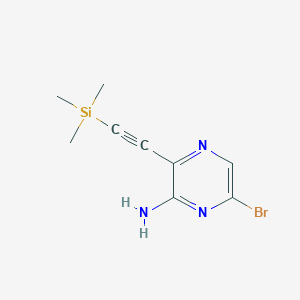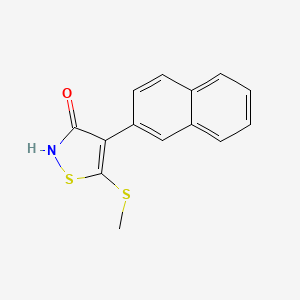
5-(Methylsulfanyl)-4-(naphthalen-2-yl)-1,2-thiazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Methylthio)-4-(naphthalen-2-yl)isothiazol-3(2H)-one is a synthetic organic compound that belongs to the isothiazolone family These compounds are known for their diverse biological activities and are often used in various scientific research fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylthio)-4-(naphthalen-2-yl)isothiazol-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of naphthalene-2-thiol with a suitable isothiocyanate in the presence of a base, followed by oxidation to form the isothiazolone ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may convert the isothiazolone ring to other functional groups.
Substitution: The naphthalene ring and methylthio group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the naphthalene ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-(Methylthio)-4-(naphthalen-2-yl)isothiazol-3(2H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential antimicrobial, antifungal, or anticancer properties could be investigated in various biological assays.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the isothiazolone ring is often associated with bioactivity, which could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism of action of 5-(Methylthio)-4-(naphthalen-2-yl)isothiazol-3(2H)-one would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isothiazolone ring can form covalent bonds with nucleophilic sites, leading to inhibition or activation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Isothiazolin-3-one: A simpler isothiazolone with known antimicrobial properties.
2-Methyl-4-isothiazolin-3-one: Another isothiazolone derivative used as a preservative.
Naphthalene derivatives: Compounds with similar aromatic structures, used in various chemical and industrial applications.
Uniqueness
5-(Methylthio)-4-(naphthalen-2-yl)isothiazol-3(2H)-one is unique due to the combination of the naphthalene ring and the isothiazolone moiety. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
65182-43-6 |
|---|---|
Fórmula molecular |
C14H11NOS2 |
Peso molecular |
273.4 g/mol |
Nombre IUPAC |
5-methylsulfanyl-4-naphthalen-2-yl-1,2-thiazol-3-one |
InChI |
InChI=1S/C14H11NOS2/c1-17-14-12(13(16)15-18-14)11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3,(H,15,16) |
Clave InChI |
CODACRHHJJJBDG-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C(=O)NS1)C2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


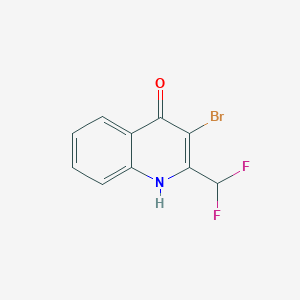
![2-(4-Chlorophenyl)-2H-[1,3]dioxolo[4,5-F]indazole](/img/structure/B11849863.png)
![N'-[(Methylcarbamoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11849865.png)



![2-[(2,5-Difluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol](/img/structure/B11849891.png)
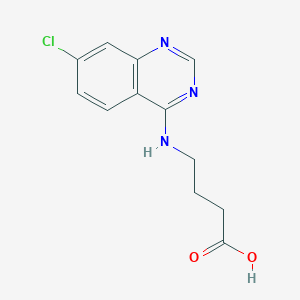
![[4-(7-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetic acid](/img/structure/B11849903.png)

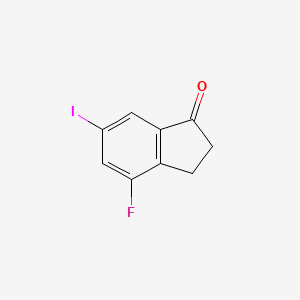
![tert-Butyl 4-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11849915.png)
